Cas no 33538-09-9 (2-tert-butylpyridine-4-carbonitrile)

2-tert-butylpyridine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-TERT-BUTYLISONICOTINONITRILE
- 2-tert-butyl-isonicotinonitrile; 2-tert-Butyl-isonicotinonitril; AC1Q3OCS; 2-(1,1-Dimethylethyl)pyridine-4-carbonitrile; AC1L5WUD; ZINC00138698; 2-(tert-butyl)isonicotinonitrile; NSC136282; 2-tert-butyl-4-cyanopyridine; AKOS003856186; AR-1K5443; n1-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dichloroacetamide;
- 2-tert-butylpyridine-4-carbonitrile
- AS-43800
- SCHEMBL2739654
- AS-871/43475907
- MFCD04971545
- CS-W000641
- DA-06739
- SY068112
- 2-tert-Butyl-4-cyanopyridine
- J-510331
- 2-tert-Butyl-isonicotinonitrile
- 33538-09-9
- CJAKCVBSWSUUHM-UHFFFAOYSA-N
- 2-(tert-Butyl)isonicotinonitrile
- 2-(tert-butyl)pyridine-4-carbonitrile
- AKOS000320634
-
- MDL: MFCD04971545
- Inchi: InChI=1S/C10H12N2/c1-10(2,3)9-6-8(7-11)4-5-12-9/h4-6H,1-3H3
- InChI Key: CJAKCVBSWSUUHM-UHFFFAOYSA-N
- SMILES: CC(C)(C)C1=NC=CC(=C1)C#N
Computed Properties
- Exact Mass: 160.10016
- Monoisotopic Mass: 160.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 36.7Ų
- Tautomer Count: 3
Experimental Properties
- PSA: 36.68
2-tert-butylpyridine-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050461-500mg |
2-(tert-Butyl)isonicotinonitrile |
33538-09-9 | 98% | 500mg |
¥807.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050461-5g |
2-(tert-Butyl)isonicotinonitrile |
33538-09-9 | 98% | 5g |
¥4501.00 | 2024-05-18 | |
abcr | AB302181-1 g |
2-tert-Butyl-isonicotinonitrile; 95% |
33538-09-9 | 1g |
€263.80 | 2022-06-11 | ||
Chemenu | CM336472-5g |
2-(tert-Butyl)isonicotinonitrile |
33538-09-9 | 95%+ | 5g |
$774 | 2021-08-18 | |
Apollo Scientific | OR346403-500mg |
2-tert-Butylisonicotinonitrile |
33538-09-9 | 95+% | 500mg |
£120.00 | 2023-09-02 | |
TRC | B813998-40mg |
2-tert-Butyl-isonicotinonitrile |
33538-09-9 | 40mg |
$ 70.00 | 2022-06-06 | ||
TRC | B813998-200mg |
2-tert-Butyl-isonicotinonitrile |
33538-09-9 | 200mg |
$ 275.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D764965-5g |
2-TERT-BUTYLISONICOTINONITRILE |
33538-09-9 | 95% | 5g |
$490 | 2024-06-06 | |
Chemenu | CM336472-5g |
2-(tert-Butyl)isonicotinonitrile |
33538-09-9 | 95%+ | 5g |
$849 | 2022-06-11 | |
Chemenu | CM336472-100mg |
2-(tert-Butyl)isonicotinonitrile |
33538-09-9 | 95%+ | 100mg |
$74 | 2021-08-18 |
2-tert-butylpyridine-4-carbonitrile Related Literature
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
Additional information on 2-tert-butylpyridine-4-carbonitrile
Recent Advances in the Study of 2-tert-butylpyridine-4-carbonitrile (CAS: 33538-09-9)
2-tert-butylpyridine-4-carbonitrile (CAS: 33538-09-9) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug discovery, particularly as a key intermediate in the synthesis of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic pathways, and biological activities.
One of the most notable advancements in the study of 2-tert-butylpyridine-4-carbonitrile is its role in the development of kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases. Researchers have identified this compound as a promising scaffold for designing selective kinase inhibitors due to its unique structural features, which allow for efficient binding to the ATP-binding sites of target kinases. Recent publications highlight its use in the synthesis of compounds with potent inhibitory activity against specific kinases, such as JAK2 and EGFR.
In addition to its applications in kinase inhibition, 2-tert-butylpyridine-4-carbonitrile has also been investigated for its potential in antimicrobial therapy. A 2023 study demonstrated that derivatives of this compound exhibit significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the nitrile group in the molecule plays a crucial role in enhancing the compound's interaction with bacterial enzymes, thereby disrupting their metabolic pathways.
The synthetic routes for 2-tert-butylpyridine-4-carbonitrile have also been optimized in recent years. A novel one-pot synthesis method was reported in 2022, which significantly improved the yield and purity of the compound. This method involves the use of palladium-catalyzed cross-coupling reactions, offering a more efficient and environmentally friendly alternative to traditional synthetic approaches. Such advancements are expected to facilitate the large-scale production of this compound for further pharmacological studies.
Despite these promising developments, challenges remain in the clinical translation of 2-tert-butylpyridine-4-carbonitrile-based therapeutics. Issues such as bioavailability, toxicity, and metabolic stability need to be addressed in future research. Ongoing studies are focusing on structural modifications to enhance the pharmacokinetic properties of this compound while retaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into viable drug candidates.
In conclusion, 2-tert-butylpyridine-4-carbonitrile (CAS: 33538-09-9) represents a versatile and valuable compound in the field of chemical biology and drug discovery. Its applications in kinase inhibition and antimicrobial therapy, coupled with advancements in synthetic methodologies, highlight its potential as a cornerstone for developing next-generation therapeutics. Future research should prioritize addressing the remaining challenges to fully realize its clinical potential.
33538-09-9 (2-tert-butylpyridine-4-carbonitrile) Related Products
- 33538-10-2(2-isopropylpyridine-4-carbonitrile)
- 1531-18-6(2-Ethylisonicotinonitrile)
- 391-89-9(1-(2,4-difluorophenyl)-2,2-difluoroethan-1-ol)
- 1824190-15-9(2-Pyrrolidinone, 4-hydroxy-5-methyl-)
- 1021939-75-2(3-(4-Bromo-2-fluorophenyl)propanoyl chloride)
- 1420977-70-3([3,5-Bis(trifluoromethyl)phenoxy]propane)
- 64030-43-9(L-Prolinanilide)
- 1160247-91-5(tert-butyl 3-oxo-1,2,3,5-tetrahydrospiro[2-benzazepine-4,4'-piperidine]-1'-carboxylate)
- 2228701-94-6(methyl 4-carbamimidoyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate)
- 2098836-54-3(VH032 thiol)
